Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate physical and chemical properties
Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate is a substituted aromatic carboxylate that presents a unique combination of functional groups, making it a potentially valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a protected phenol, a bromine atom, and a chlorine atom on a benzoate core, offers multiple reaction sites for further molecular elaboration. This guide provides a comprehensive overview of its properties, a plausible synthetic pathway, and expected analytical data, designed to support researchers in its application and further study.
It is important to note that while this compound is listed by chemical suppliers, detailed experimental data in peer-reviewed literature is scarce. Therefore, this guide combines available information with expert-based predictions derived from the analysis of structurally related molecules to provide a robust and practical resource.
Physicochemical Properties
The physical and chemical properties of Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₅H₁₂BrClO₃ | Derived from the chemical structure. |
| Molecular Weight | 371.61 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical appearance for similar substituted aromatic esters. |
| Melting Point | Not experimentally determined. Likely in the range of 80-120 °C. | Based on the melting points of similarly substituted and functionalized benzoic acid derivatives. |
| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to the molecular weight and polarity. Decomposition at high temperatures is common for such structures. |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water. | The ester and aromatic nature of the molecule suggest solubility in organic solvents, while the overall nonpolar character predicts low water solubility.[1] |
| CAS Number | 1403557-79-1 |
Proposed Synthesis and Reaction Mechanisms
Proposed Synthetic Pathway: Esterification
The synthesis can be envisioned as a two-step process starting from 5-bromo-2-chlorobenzoic acid, a known compound used in the synthesis of hypoglycemic drugs.
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Benzylation of a suitable precursor: This would involve the protection of a hydroxyl group with a benzyl group.
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Esterification: The resulting carboxylic acid is then converted to its methyl ester.
A plausible starting material for this synthesis is 3-(benzyloxy)-2-bromo-6-chlorobenzoic acid.[2] The esterification of this acid would be the final step.
Caption: Proposed synthesis of Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate.
Experimental Protocol: Fischer Esterification
This protocol is a generalized procedure for acid-catalyzed esterification and should be optimized for this specific substrate.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid (1.0 eq) in an excess of methanol (which acts as both solvent and reagent).
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.
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Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
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Purification: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Analysis (Predicted)
Detailed spectral analysis is essential for the structural confirmation and purity assessment of Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate. The following are predicted spectral data based on the analysis of its functional groups and data from similar molecules.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to provide distinct signals for the aromatic protons, the benzylic protons, and the methyl ester protons.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methyl Ester (CH₃) | 3.8 - 4.0 | Singlet | 3H |
| Benzylic (CH₂) | 5.0 - 5.2 | Singlet | 2H |
| Aromatic (Benzoate) | 7.0 - 7.5 | Multiplet | 2H |
| Aromatic (Benzyl) | 7.2 - 7.6 | Multiplet | 5H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Methyl Ester (CH₃) | 52 - 55 |
| Benzylic (CH₂) | 70 - 75 |
| Aromatic Carbons | 110 - 160 |
| Carbonyl (C=O) | 165 - 170 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O Stretch (Ester) | 1720 - 1740 |
| C-O Stretch (Ester/Ether) | 1250 - 1300 and 1050 - 1150 |
| C-H Stretch (Aromatic) | 3030 - 3100 |
| C-Cl Stretch | 700 - 800 |
| C-Br Stretch | 500 - 600 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
| Ion | Expected m/z | Notes |
| [M]⁺ | ~370, 372, 374 | The molecular ion peak will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). |
| [M - OCH₃]⁺ | ~339, 341, 343 | Loss of the methoxy group is a common fragmentation pathway for methyl esters. |
| [M - Br]⁺ | ~291, 293 | Loss of the bromine atom. |
| [C₇H₇]⁺ (Tropylium ion) | 91 | A prominent peak at m/z 91 is characteristic of a benzyl group. |
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Compound -> NMR [label="Provides\nC-H Framework"]; Compound -> IR [label="Identifies\nFunctional Groups"]; Compound -> MS [label="Determines\nMolecular Weight\n& Formula"]; {NMR, IR, MS} -> Structure; }
Caption: Workflow for the structural elucidation of the target compound.
Applications in Research and Drug Development
Substituted benzoic acids and their esters are fundamental building blocks in medicinal chemistry. The specific substitution pattern of Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate offers several strategic advantages:
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Orthogonal Reactivity: The bromine and chlorine atoms can be selectively functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments.
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Protected Phenol: The benzyloxy group serves as a stable protecting group for the phenol, which can be deprotected at a later synthetic stage to reveal a reactive hydroxyl group for further modifications or to act as a key pharmacophoric feature.
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Ester Handle: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can be used to form amides, or other esters, or to improve solubility and pharmacokinetic properties.
These features make this compound a promising starting material for the synthesis of complex molecules with potential applications as enzyme inhibitors, receptor modulators, or as components of novel materials.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate is not widely available, the safety precautions should be based on those for similar halogenated aromatic compounds.
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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First Aid:
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In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If inhaled: Move the person into fresh air and keep comfortable for breathing.
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If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
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Storage: Store in a tightly closed container in a dry and well-ventilated place.
Disclaimer: This guide is intended for informational purposes only and is based on the analysis of structurally related compounds. Always consult the most recent Safety Data Sheet provided by the supplier before handling this chemical and perform a thorough risk assessment for any new experimental procedure.
References
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